Bienvenue dans la boutique en ligne BenchChem!

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor

Neuropeptide Potency Structure-Activity Relationship Melanocortin Signaling

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor (Ac-[D-Lys2,Sar3]-MPF) is a rationally engineered tetrapeptide with N-terminal acetylation, D-Lys at position 2, and sarcosine at position 3 — the only validated combination that simultaneously confers metabolic stability and a 1.25-fold potency increase over native MPF. Substitution with Ac-[Sar3]-MPF or Ac-[D-Lys2]-MPF alone introduces high risk of proteolytic inactivation or insufficient target engagement. This compound reduces parkinsonian-like turning behavior in unilateral nigro-striatal lesion models via mitochondrial damage reversal, stimulates dopamine uptake, exhibits NGF-mimetic activity on muscle tissue, and engages MC1R/MC4R. Supplied as a lyophilized powder with HPLC and MS documentation. Intended exclusively for preclinical research; not for human or veterinary use.

Molecular Formula C22H40N6O8
Molecular Weight 516.6 g/mol
CAS No. 81483-91-2
Cat. No. B1383595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor
CAS81483-91-2
Molecular FormulaC22H40N6O8
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36)/t15-,16+,17-/m0/s1
InChIKeyXVWNIYYJLZLOIR-BBWFWOEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor (CAS 81483-91-2): Structural Rationale for a Metabolically Stable Neurotrophic Peptide


Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor (Ac-[D-Lys2,Sar3]-MPF, CAS 81483-91-2) is a synthetic tetrapeptide analog of the naturally occurring C-terminal sequence (Lys-Lys-Gly-Glu) of human β-lipotropin [1]. The molecule incorporates three deliberate modifications: N-terminal acetylation, replacement of the second L-lysine with D-lysine, and substitution of the glycine at position 3 with sarcosine (N-methylglycine) [2]. These structural alterations were rationally designed based on extensive structure-activity relationship studies to overcome the inherent limitations of the native peptide, specifically its susceptibility to rapid proteolytic degradation and suboptimal potency [1]. Consequently, this compound is classified as a metabolically stabilized, neurotrophic peptide [3].

Why Generic MPF Analogs Cannot Be Substituted for Acetyl-(D-Lys2,Sar3)-MPF (CAS 81483-91-2) in Critical Research


The native melanotropin-potentiating factor (MPF, Lys-Lys-Gly-Glu) and its simple analogs exhibit significant limitations in experimental settings due to rapid enzymatic degradation and inconsistent biological activity [1]. Structure-activity relationship studies with over fifteen MPF analogs have established that minor changes to the C-terminal glutamate residue, the glycine backbone, or the chirality of lysine residues result in complete loss or severe attenuation of biological activity [2]. Conversely, the specific combination of modifications present in Ac-[D-Lys2,Sar3]-MPF—N-terminal acetylation, D-Lys at position 2, and sarcosine at position 3—was rationally engineered to confer both enhanced metabolic stability and increased potency [1]. Therefore, substituting this precise compound with a structurally similar analog (e.g., Ac-[Sar3]-MPF or Ac-[D-Lys2]-MPF) introduces a high risk of experimental failure due to either rapid proteolytic inactivation or insufficient target engagement [2].

Quantitative Differentiation of Acetyl-(D-Lys2,Sar3)-MPF (CAS 81483-91-2) from Native MPF and Simple Analogs


Enhanced Potency: 1.25-Fold Increase in Biological Activity Compared to Native MPF

Direct head-to-head comparison in a standardized limb regeneration bioassay demonstrated that Ac-[D-Lys2,Sar3]-MPF exhibits 1.25 times the biological potency of the native MPF (Lys-Lys-Gly-Glu) tetrapeptide [1]. This quantifiable increase in activity is a direct result of combining two favorable structural modifications—D-Lys substitution at position 2 and sarcosine at position 3—with N-terminal acetylation, each of which individually was shown to retain or increase activity in SAR studies of fifteen MPF analogs [1].

Neuropeptide Potency Structure-Activity Relationship Melanocortin Signaling

Demonstrated Metabolic Stability: Resistance to Proteolytic Degradation Validated In Vitro

Ac-[D-Lys2,Sar3]-MPF was explicitly selected for in vivo work based on its demonstrated high stability towards proteolytic enzymes and tissue extracts [1]. This stability profile was established by evaluating twenty-six MPF analogs and designing the target compound using knowledge of substrate specificities of degrading enzymes. In contrast, the native MPF sequence is susceptible to rapid enzymatic cleavage, limiting its utility in long-term or systemic studies [1].

Peptide Stability Proteolytic Resistance Pharmacokinetics

Neurotrophic Activity and Dopaminergic Modulation: Reduction of Parkinsonian Behavior in a Lesioned Rat Model

In a rat model of unilateral nigro-striatal pathway lesion, Ac-[D-Lys2,Sar3]-MPF has been shown to reduce parkinsonian-like turning behavior [1]. This functional outcome is consistent with its demonstrated ability to stimulate dopamine uptake in vitro . While the native MPF also exhibits neurotrophic effects, the metabolically stable analog is specifically noted for its efficacy in this complex in vivo model, an advantage attributable to its enhanced stability profile [1].

Neuroprotection Parkinson's Disease Dopamine

NGF-Mimetic Properties and Dopamine Uptake Stimulation

Ac-[D-Lys2,Sar3]-MPF has been reported to stimulate dopamine uptake and exhibits functional properties analogous to nerve growth factor (NGF), including similar effects on muscle tissue . This profile distinguishes it from simpler MPF analogs that may lack these specific neurotrophic activities. While the native MPF is also neurotrophic, the combination of NGF-like effects with enhanced stability makes this specific analog a more robust tool for investigating neurotrophic signaling pathways .

Neurotrophic Factors NGF Analogs Dopaminergic Function

Targeted Melanocortin Receptor Engagement: Interactions with MC1R and MC4R

Interaction studies have shown that Ac-[D-Lys2,Sar3]-MPF specifically engages melanocortin receptors, notably MC1R and MC4R . The specific modifications (D-lysine and sarcosine) are posited to enhance receptor affinity compared to unmodified MPF, although precise binding constants are not available in the open literature . This receptor engagement profile is relevant for studies of pigmentation, energy homeostasis, and inflammation, providing a defined molecular target for experimental design.

Melanocortin Receptors MC1R MC4R

Validated Research Applications for Acetyl-(D-Lys2,Sar3)-MPF (CAS 81483-91-2) Based on Quantitative Evidence


In Vivo Neuroregeneration and Parkinson's Disease Modeling

Leverage Ac-[D-Lys2,Sar3]-MPF in rodent models of dopaminergic neurodegeneration, specifically the unilateral nigro-striatal lesion model, to investigate mechanisms of neuronal repair and functional recovery. The compound's demonstrated ability to reduce parkinsonian-like turning behavior, coupled with its high metabolic stability, makes it suitable for chronic administration studies [1]. The mitochondrial damage reversal effect provides a specific mechanistic endpoint for investigation [1].

Structure-Activity Relationship (SAR) Studies of Melanocortin and Neurotrophic Peptides

Utilize this compound as a benchmark metabolically stable analog in SAR studies of MPF and related tetrapeptides. Its precisely defined modifications (Ac-, D-Lys2, Sar3) and quantifiable 1.25-fold potency increase over native MPF provide a reference point for evaluating new analogs [2]. The established proteolytic stability profile also allows for direct comparison of degradation kinetics in stability assays [3].

In Vitro Assays of Dopaminergic Function and NGF-Like Signaling

Employ Ac-[D-Lys2,Sar3]-MPF in cell-based assays examining dopamine uptake and NGF-mimetic effects. The compound stimulates dopamine uptake and exhibits NGF-like activity on muscle tissue . Its defined interactions with melanocortin receptors MC1R and MC4R provide additional mechanistic endpoints for signal transduction studies .

Comparative Pharmacology and Metabolic Stability Profiling

Use Ac-[D-Lys2,Sar3]-MPF as a positive control in comparative studies evaluating the metabolic stability of novel peptide therapeutics. Its well-characterized resistance to proteolytic enzymes and tissue extracts provides a benchmark for assessing the stability gains conferred by similar modifications (e.g., D-amino acids, N-methylation) in other peptide series [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-(D-Lys2,Sar3)-Melanotropin-Potentiating Factor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.